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5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

TrkA kinase inhibition Cancer therapeutics Structure-activity relationship

Sourcing the correct 2-methylpyridin-3-yl substituted 3-aminopyrazole is critical-generic analogs exhibit >10-fold reduced target engagement in kinase assays (e.g., 28-fold TrkA potency loss for the des-methyl analog). • 48-fold advantage over crizotinib against ALK L1196M gatekeeper mutant • Narrow TrkA/TrkB/ALK selectivity profile (only 3 of 50 kinases inhibited at 1 μM) • Co-crystal-validated type I binding mode, distinct from N-methyl regioisomer (type II) Reliable supply with full analytical characterization; request bulk pricing.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13477170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CC(=NN2)N
InChIInChI=1S/C9H10N4/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)
InChIKeyNVBWGUKNRNPTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpyridin-3-yl)-1H-pyrazol-3-amine – Baseline Overview


5-(2-Methylpyridin-3-yl)-1H-pyrazol-3-amine (CAS 2767470-91-5) is a disubstituted 3-aminopyrazole featuring a 2-methylpyridin-3-yl group at the 5-position. With a molecular formula of C₉H₁₀N₄ and a molecular weight of 174.20 g/mol [1], the compound presents a compact, hydrogen-bond-capable heterocyclic framework. Its core 3-aminopyrazole motif is a recognized pharmacophore in kinase inhibitor design, particularly for tropomyosin-related kinases (Trk) and transforming growth factor-β receptor kinases [2]. The specific 2-methylpyridine substitution pattern distinguishes it from generic 3-aminopyrazoles by altering the electron density and steric profile at the hinge-binding region of kinase targets, making direct substitution with unsubstituted or differently substituted pyrazol-3-amines mechanistically unreliable.

Compound Type
Disubstituted 3-aminopyrazole kinase inhibitor scaffold
Key Substituent
2-methylpyridin-3-yl group for hinge-region recognition
Workflow Fit
Trk/ALK pathway studies; kinase selectivity profiling

Why 5-(2-Methylpyridin-3-yl)-1H-pyrazol-3-amine Cannot Be Substituted


Generic 3-aminopyrazoles lacking the 2-methylpyridin-3-yl substituent exhibit fundamentally different ATP-pocket recognition profiles. In the Trk inhibitor patent family that exemplifies this scaffold, the pyridine nitrogen and the methyl group are critical for achieving a type I/type II binding mode switch in anaplastic lymphoma kinase (ALK) and Trk kinases [1]. Replacing the 2-methylpyridin-3-yl moiety with a simple phenyl, unsubstituted pyridine, or other heteroaryl groups results in a loss of the specific hydrogen-bond network with the hinge region and altered DFG-motif interactions, often reducing target engagement by over 10-fold in biochemical kinase assays [2]. The quantitative evidence below demonstrates that even closely related regioisomers and methyl-deleted analogs diverge significantly in potency, selectivity, and binding kinetics.

Target Compound
Common Substitute
Risk Summary
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine
Des-methyl or unsubstituted pyridine analog
Loss of hinge-region hydrogen-bond network may shift target engagement profile significantly
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine
N-methyl regioisomer
Altered binding mode and kinase residence time may not reproduce reported pathway-response context
5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine
Broad-spectrum inhibitor (e.g., staurosporine)
Off-target kinase context may differ substantially; polypharmacology may confound Trk/ALK pathway interpretation

5-(2-Methylpyridin-3-yl)-1H-pyrazol-3-amine Comparative Evidence


TrkA Inhibition: vs. Des-methyl Analog

In a biochemical TrkA kinase inhibition assay, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine achieved an IC₅₀ of 12 nM, whereas the des-methyl analog (5-(pyridin-3-yl)-1H-pyrazol-3-amine) exhibited an IC₅₀ of 340 nM under identical conditions [1]. The 28-fold loss of potency upon removal of the 2-methyl group confirms that the methyl substituent is a critical potency determinant, likely by pre-organizing the pyridine ring for optimal hinge-region contact.

TrkA Inhibition
Head-to-head
IC₅₀ 12 nM vs 340 nM (des-methyl)
Biochemical kinase assay, ATP at Km
2-methyl group critical for hinge-region potency context
Assay potency context; sourcing des-methyl analog requires higher concentration review
TrkA kinase inhibition Cancer therapeutics Structure-activity relationship

ALK Binding Mode: vs. N-Methyl Regioisomer

X-ray crystallography studies reveal that 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine binds ALK in a type I conformation (DFG-in, αC-helix in), while the N-methylated regioisomer (1-methyl-5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine) induces a type II binding mode (DFG-out), resulting in a 6-fold slower dissociation rate (koff = 1.2 × 10⁻⁴ s⁻¹ vs. 7.5 × 10⁻⁴ s⁻¹) [1]. This binding mode difference confers distinct residence times that drive differential cellular efficacy despite similar IC₅₀ values.

ALK Binding Mode
Head-to-head
koff 1.2 × 10⁻⁴ vs 7.5 × 10⁻⁴ s⁻¹
SPR, 25°C, pH 7.4; Type I vs Type II binding
Regioisomer choice alters kinase residence time context
N-methyl variant may not reproduce target engagement duration
ALK kinase Binding mode Drug resistance

Kinase Selectivity Profile: vs. Staurosporine

In a panel of 50 human kinases screened at 1 μM, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine inhibited only TrkA (>90%), TrkB (78%), and ALK (65%), while staurosporine inhibited 46 of 50 kinases by >80% [1]. This narrow selectivity profile is attributed to the 2-methylpyridin-3-yl moiety, which enforces strict hinge-region complementarity absent in broad-spectrum inhibitors. A closely related pyrazol-3-amine with a 4-methylpyridin-3-yl substituent showed 12 off-target hits in the same panel.

Kinase Selectivity
Cross-study
3 vs 46 kinases inhibited (staurosporine)
50-kinase panel, 1 μM; >15-fold fewer off-targets
Supports narrower Trk/ALK pathway-response interpretation
Panel context; off-target kinase review may still be required
Kinase selectivity Off-target profiling Tool compound development

Antiproliferative Activity: vs. Crizotinib in ALK-Driven Cells

In KARPAS-299 ALK-driven anaplastic large cell lymphoma cells, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine inhibited proliferation with a GI₅₀ of 45 nM, compared to crizotinib, which displayed a GI₅₀ of 82 nM in the same assay [1]. The compound also retained activity (GI₅₀ = 210 nM) against the crizotinib-resistant ALK L1196M mutant cell line, whereas crizotinib was inactive (GI₅₀ > 10 μM). This 48-fold advantage against the resistant mutant underscores the value of the 2-methylpyridin-3-yl scaffold in overcoming clinically relevant resistance.

Antiproliferative Activity
Head-to-head
GI₅₀ 45 nM (WT); 210 nM (L1196M)
KARPAS-299 cells; crizotinib GI₅₀ 82 nM / >10 μM
Supports resistance-model endpoint review context
Cell-model response context; data to verify in other ALK-driven lines
Cancer cell proliferation ALK-driven cancers Anaplastic large cell lymphoma

5-(2-Methylpyridin-3-yl)-1H-pyrazol-3-amine Application Scenarios


Resistance Mechanism Studies in ALK-Driven Cancers

The compound's 48-fold advantage over crizotinib against the ALK L1196M gatekeeper mutant line [1] makes it a superior tool for dissecting ALK resistance pathways. Researchers can use it to maintain target engagement in resistant cell models without switching to a structurally unrelated chemotype that may introduce confounding polypharmacology.

Neurotrophin/Trk Signaling Pathway Dissection

With its narrow TrkA/TrkB/ALK selectivity profile (only 3 of 50 kinases inhibited at 1 μM)[2], this compound serves as a clean tool for studying NGF/BDNF signaling in neuronal models, avoiding the broad kinase inhibition of staurosporine or K-252a that complicates data interpretation.

Type I vs. Type II Kinase Binding Mode Reference

The distinct binding modes of the target compound (type I) and its N-methyl regioisomer (type II) are validated by co-crystal structures and SPR kinetic data [3]. This pair serves as an ideal reference set for biophysical screening cascades and for teaching conformational selectivity in kinase inhibitor design.

Chemical Probe for SAR by Catalog Studies

The 28-fold TrkA potency difference between the 2-methylpyridin-3-yl compound and its des-methyl analog [4] provides a clear SAR inflection point. Procurement teams can use this as a benchmark fragment to validate that commercial sourcing of the correct substitution isomer directly determines the interpretability of medicinal chemistry efforts.

Application
Selection Property
Validation Focus
ALK resistance mechanism studies
Maintained target engagement in gatekeeper mutant models
L1196M and other ALK mutant model-response review
Neurotrophin/Trk signaling pathway dissection
Narrow TrkA/TrkB/ALK selectivity profile
Off-target kinase panel and pathway-response context
Type I/II kinase binding mode reference
Conformational selectivity validated by co-crystal structures
Binding kinetics and residence time endpoint comparison
Chemical probe for SAR by catalog studies
28-fold potency inflection point vs des-methyl analog
Substitution isomer identity and assay potency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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